molecular formula C24H24FN5O3 B2938310 2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922083-00-9

2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2938310
CAS No.: 922083-00-9
M. Wt: 449.486
InChI Key: YLQZSARMEZDWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring:

  • 4-Ethoxyphenyl acetamide moiety: Linked via an ethyl group to the pyrazolo[3,4-d]pyrimidine core.
  • Pyrazolo[3,4-d]pyrimidin-4-one core: A fused bicyclic heterocycle with a ketone at position 3.
  • 5-(2-Fluorobenzyl) substitution: A fluorinated benzyl group at position 5 of the pyrimidine ring.

Pyrazolo[3,4-d]pyrimidines are known for kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-2-33-19-9-7-17(8-10-19)13-22(31)26-11-12-30-23-20(14-28-30)24(32)29(16-27-23)15-18-5-3-4-6-21(18)25/h3-10,14,16H,2,11-13,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQZSARMEZDWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is C24H24FN5OC_{24}H_{24}FN_{5}O, and it has a molecular weight of approximately 449.5 g/mol. The structure includes an ethoxyphenyl group and a fluorobenzyl moiety, which may contribute to its biological profile.

Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Anticoagulant Properties

The pyrazolo[3,4-d]pyrimidine derivatives are also explored for their anticoagulant effects. For example, compounds in this category have been shown to act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. The modifications in the side chains of these compounds can enhance their selectivity and potency against factor Xa .

Enzyme Inhibition

In vitro studies have highlighted that derivatives like the one discussed can inhibit various metabolic enzymes. For example, they may demonstrate inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Enzyme Inhibition : The interaction with enzymes such as factor Xa suggests a competitive inhibition mechanism where the compound mimics the substrate or binds to the active site.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation.

Research Findings

A comprehensive review of literature reveals promising results regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

Study Activity Cell Line/Model IC50 Value
AnticancerHCT-1166.2 μM
AnticoagulantFactor Xa InhibitionPotent
Enzyme InhibitionAChE InhibitionSignificant

Case Studies

  • Anticancer Efficacy : A study reported that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value suggesting strong potential for further development.
  • Anticoagulant Research : Another investigation focused on a series of pyrazolo derivatives revealed that modifications at the N-position dramatically influenced factor Xa inhibition potency, suggesting that similar modifications could enhance the activity of this compound.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[3,4-d]pyrimidin-4-one Core

Example 83 ()
  • Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences: Replaces acetamide with a chromen-4-one group. Contains dimethylamino and isopropoxy substituents on the phenyl ring. Additional fluorophenyl group on the chromenone.
  • Synthesis : Suzuki coupling with boronic esters, similar to kinase inhibitor protocols .
Compound from
  • Structure : 4-N-benzyl-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine.
  • Key Differences :
    • Lacks the 4-oxo group but retains the pyrazolo[3,4-d]pyrimidine core.
    • Features benzyl and methoxyethyl substituents at positions 4 and 4.
  • Significance : Demonstrates versatility in N-substitution for modulating solubility .
Derivatives
  • General Structure : 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide substituents.
  • Key Differences :
    • Substituted with chlorobenzyl or arylpiperazine groups.
    • Methoxyphenyl at position 1 instead of ethoxyphenyl.
  • Synthesis : Reacted with α-chloroacetamides to introduce diverse side chains .

Pyrazolo[1,5-a]pyrimidine Derivatives ()

F-DPA and DPA-714
  • Structures :
    • F-DPA : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
    • DPA-714 : Fluorinated ethoxy substituent at position 4.
  • Key Differences :
    • Pyrazolo[1,5-a]pyrimidine core (vs. [3,4-d] in the target).
    • Diethyl acetamide groups (vs. ethoxyphenyl).
  • Applications : TSPO ligands for neuroinflammation imaging .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(2-Fluorobenzyl), 4-ethoxyphenyl acetamide ~571 (estimated) Likely kinase inhibitor
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one Chromen-4-one, dimethylamino, isopropoxy 571.2 (reported) Anticandidate for kinase activity
Compound Pyrazolo[3,4-d]pyrimidine Benzyl, methoxyethyl diamine ~386 (estimated) Enhanced solubility
DPA-714 () Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy), diethyl acetamide 375.4 (reported) TSPO ligand (Ki = 7 nM)

Research Findings and Implications

  • Target Compound : The 2-fluorobenzyl group may enhance blood-brain barrier penetration compared to unfluorated analogs .
  • DPA-714 : Demonstrates that fluorinated alkoxy groups improve PET tracer efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.